

Application Notes: Utilizing 20-HETE Inhibitor-1 in Cell Culture Assays

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Compound of Interest

Compound Name: 20-HETE inhibitor-1

Cat. No.: B12377384

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Introduction

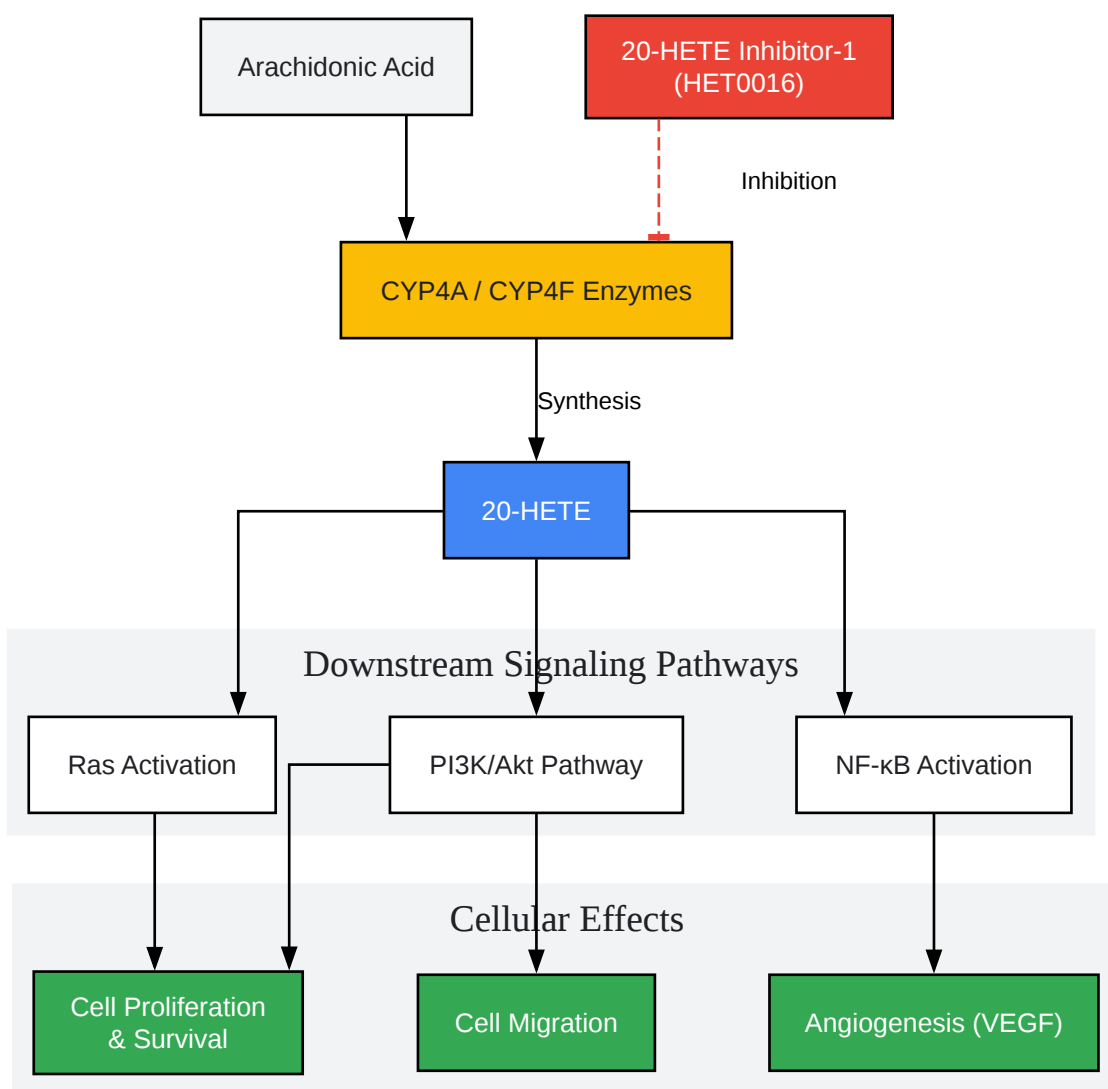
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It acts as a critical signaling molecule in various physiological and pathophysiological processes. In the context of cancer, elevated levels of 20-HETE have been associated with tumor progression.[3] It promotes cancer cell proliferation, survival, migration, and angiogenesis, making its synthesis pathway a promising target for anticancer therapies.[1][4]

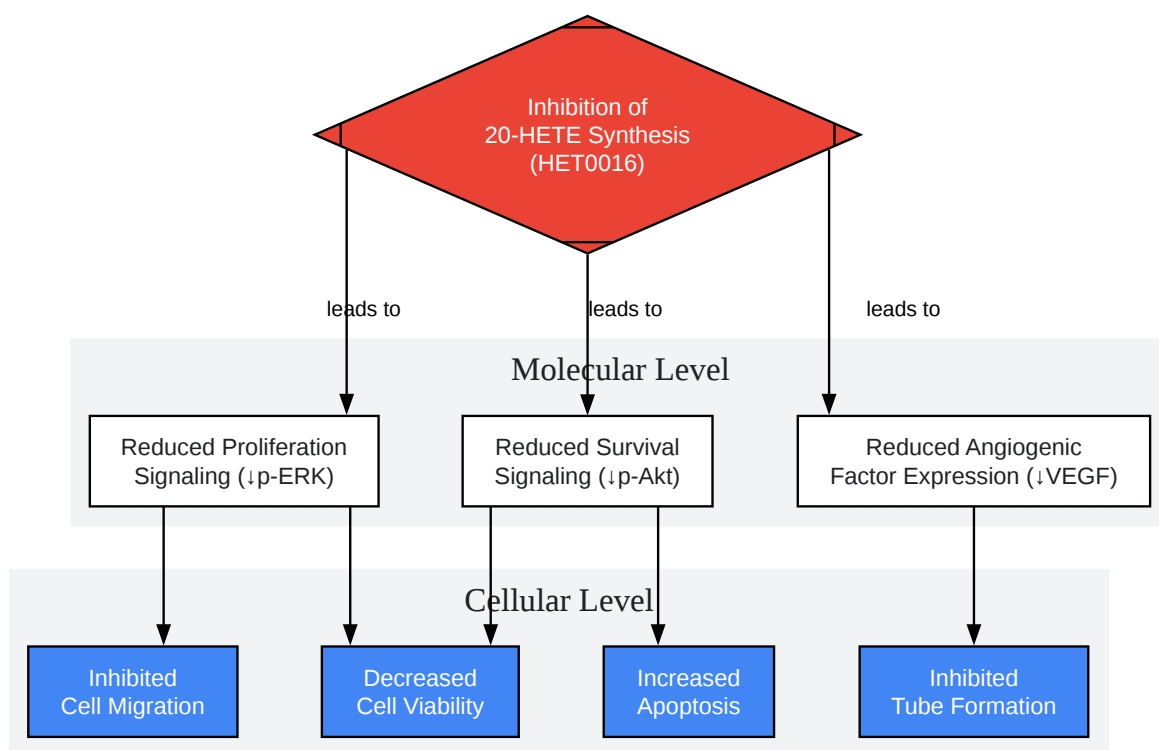
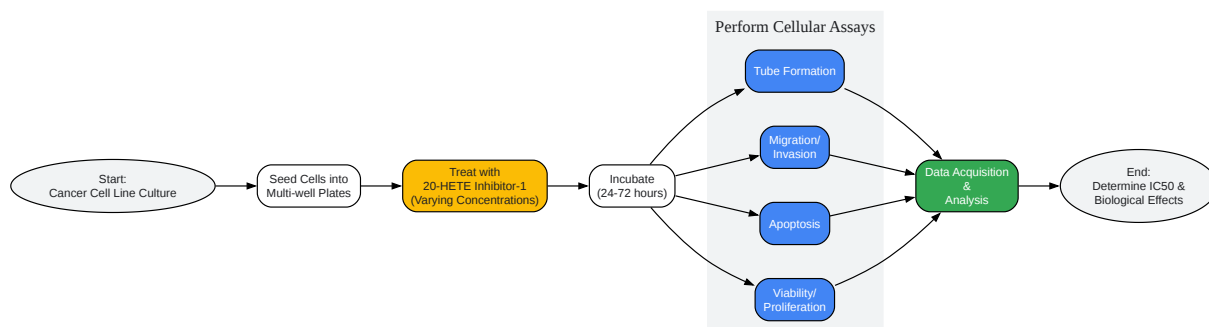
20-HETE inhibitor-1, also known as HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine), is a potent and highly selective inhibitor of the CYP4A and CYP4F enzymes that synthesize 20-HETE.[5][6] Its high selectivity makes it an invaluable tool for investigating the specific roles of 20-HETE in cellular processes and for evaluating its therapeutic potential. HET0016 has been shown to reduce cancer cell viability, induce apoptosis, and inhibit migration and angiogenesis in various cancer cell lines.[7][8]

These application notes provide detailed protocols for utilizing **20-HETE inhibitor-1** (HET0016) in fundamental cell-based assays to assess its impact on cancer cell biology.

Mechanism of Action

20-HETE exerts its effects by activating multiple downstream signaling cascades. Upon its synthesis from arachidonic acid by CYP4A/4F enzymes, it can stimulate pathways including Ras/MAPK, PI3K/Akt, and activate transcription factors like NF- κ B.[2][9][10] These pathways are central to regulating cell proliferation, survival, and the expression of angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[9][10] **20-HETE inhibitor-1** (HET0016) acts by directly inhibiting the enzymatic activity of CYP4A and CYP4F, thereby blocking the production of 20-HETE and attenuating its downstream pro-tumorigenic signaling.[5][6]





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